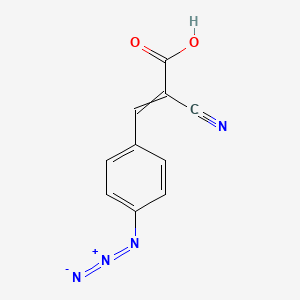
3-Oxo-1-cyclohexenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-1-cyclohexenyl benzoate: is an organic compound with the molecular formula C13H12O3. It is a derivative of benzoic acid and cyclohexenone, characterized by the presence of a benzoate ester linked to a cyclohexenone ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-cyclohexenyl benzoate typically involves the esterification of benzoic acid with (3-oxocyclohexen-1-yl) alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Oxo-1-cyclohexenyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of (3-hydroxycyclohexen-1-yl) benzoate.
Substitution: Formation of substituted benzoate esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Oxo-1-cyclohexenyl benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various heterocyclic compounds .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes. It is also employed in the development of enzyme inhibitors .
Medicine: Its derivatives are investigated for their biological activities, including anti-inflammatory and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the manufacture of polymers, resins, and plasticizers. It is also utilized in the production of fragrances and flavoring agents .
Wirkmechanismus
The mechanism of action of 3-Oxo-1-cyclohexenyl benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release benzoic acid and (3-oxocyclohexen-1-yl) alcohol, which can further participate in various biochemical pathways. The compound’s reactivity is influenced by the presence of the ketone and ester functional groups, which can undergo nucleophilic attack and redox reactions .
Vergleich Mit ähnlichen Verbindungen
(3-Oxocyclohexen-1-yl) acetate: Similar structure but with an acetate ester group instead of a benzoate.
(3-Oxocyclohexen-1-yl) propionate: Contains a propionate ester group.
(3-Oxocyclohexen-1-yl) butyrate: Features a butyrate ester group.
Uniqueness: 3-Oxo-1-cyclohexenyl benzoate is unique due to its specific ester linkage to benzoic acid, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the benzoate group enhances its stability and makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
66049-39-6 |
|---|---|
Molekularformel |
C13H12O3 |
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
(3-oxocyclohexen-1-yl) benzoate |
InChI |
InChI=1S/C13H12O3/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 |
InChI-Schlüssel |
OBDRHMVLOOMVQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CC(=O)C1)OC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-[(3-Chlorophenyl)methyl]-N~1~-(pyridin-2-yl)propane-1,3-diamine](/img/structure/B8588163.png)
![1-(Propan-2-yl)-4-{5-[4-(trifluoromethyl)phenyl]pyridin-2-yl}piperazine](/img/structure/B8588168.png)

![Acetamide,n-[4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidin-7-yl]-](/img/structure/B8588173.png)

![1-Methylspiro[piperidine-4,9'-[9H]xanthene]](/img/structure/B8588177.png)

![9-Methoxy-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B8588190.png)





